beta-Himachalene

Vue d'ensemble

Description

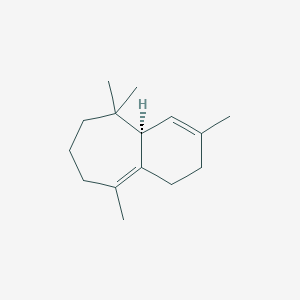

Beta-Himachalene: is a naturally occurring sesquiterpene found predominantly in the essential oils of certain plants, particularly in the wood of the Himalayan cedar (Cedrus deodara). It is known for its distinctive woody aroma and is used in perfumery and aromatherapy. The compound has the molecular formula C15H24 and a molecular weight of 204.35 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Beta-Himachalene can be synthesized through several methods, including:

Isolation from Natural Sources: The most common method involves the extraction and distillation of essential oils from Himalayan cedar wood. The oil is then subjected to fractional distillation to isolate this compound.

Chemical Synthesis: Although less common, this compound can be synthesized from simpler organic compounds through a series of chemical reactions. This typically involves cyclization reactions of suitable precursors under acidic conditions.

Industrial Production Methods

In industrial settings, this compound is primarily obtained through the distillation of essential oils. The process involves:

Steam Distillation: Cedarwood is subjected to steam distillation to extract the essential oil.

Fractional Distillation: The essential oil is then fractionally distilled to isolate this compound based on its boiling point.

Analyse Des Réactions Chimiques

Epoxidation with Meta-Chloroperbenzoic Acid (m-CPBA)

Epoxidation of β-himachalene occurs selectively at the α-side double bond (more substituted) due to electronic and steric factors. Density Functional Theory (DFT) studies reveal that the reaction proceeds via a concerted asynchronous mechanism , with m-CPBA acting as an electrophilic oxygen donor .

Oxidation Reactions

β-Himachalene undergoes oxidation to yield oxygenated derivatives, crucial in fragrance and pharmaceutical synthesis:

- Ozonolysis : Cleavage of the double bond produces ketones (e.g., himachalone) .

- Ruthenium-Catalyzed Oxidation : Using RuCl<sub>3</sub>/NaIO<sub>4</sub> yields trans-himachalol (a stereoisomer of natural cis-himachalol) with 92% efficiency .

Reduction Reactions

Hydrogenation of β-himachalene produces saturated hydrocarbons, though this pathway is less explored:

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| H<sub>2</sub>/Pd-C | Ethanol, 60°C | Dihydro-β-himachalene | Partial saturation |

Halogenation with Dibromocarbene (CBr<sub>2</sub>)

Dibromocarbene adds to the six-membered ring double bond of β-himachalene’s monoepoxide (P<sub>α</sub>), forming dibromocyclopropane derivatives .

| Step | Reagent | Product | Thermodynamics |

|---|---|---|---|

| Epoxidation | m-CPBA | P<sub>α</sub> | ΔG = -12.4 kcal/mol |

| Cyclopropanation | CBr<sub>2</sub> | P<sub>αα</sub> | Exothermic (ΔH = -8.3 kcal/mol) |

Cyclopropanation

Reaction with dichlorocarbene (CCl<sub>2</sub>) generates cyclopropane-fused products, though yields are moderate due to steric constraints .

Diels-Alder Reactions

β-Himachalene acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride), producing tricyclic adducts .

Mechanistic Insights from Enzymatic Studies

The bacterial terpene synthase from Cryptosporangium arvum catalyzes β-himachalene formation via 1,11-cyclization of nerolidyl diphosphate (NPP). Key steps include:

- 1,3-Hydride Shift : Stabilizes carbocation intermediates .

- Syn-S<sub>N</sub>2’ Cyclization : Unusual stereochemical course observed in bacterial systems .

Key Research Findings

- Site Selectivity : Electronic effects (nucleophilic Parr functions) dominate over steric effects in epoxidation .

- Stereochemical Control : Bacterial enzymes exhibit atypical syn-S<sub>N</sub>2’ cyclization, contrasting plant terpene synthases .

- Applications : Oxidized derivatives like trans-himachalol show promise as anti-spasmodic agents .

Applications De Recherche Scientifique

Chemical Synthesis

Precursor in Organic Chemistry

Beta-Himachalene serves as a precursor in the synthesis of complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry. For instance, it can be oxidized to form oxygenated sesquiterpenes or reduced to yield more saturated hydrocarbons.

Biological Activities

Anticancer Properties

Research has shown that this compound exhibits significant anticancer activity. Studies indicate its effectiveness against various cancer cell lines, including skin, colon, breast, and brain cancers. Notably, a derivative known as beta-2-himachalen-6-ol has demonstrated the ability to reduce tumor growth in animal models.

Antimicrobial and Anti-inflammatory Effects

this compound has been investigated for its antimicrobial properties, showing effectiveness against a range of pathogens. Additionally, it exhibits anti-inflammatory effects which could be beneficial in treating conditions associated with inflammation .

Medical Applications

Potential Therapeutic Uses

Due to its bioactive properties, this compound is being explored for potential therapeutic applications. Its interaction with enzymes such as Acetylcholinesterase suggests possible uses in treating neurodegenerative diseases. Furthermore, its cytotoxic effects on cancer cells highlight its potential as an anticancer agent.

Industrial Applications

Fragrance Industry

In the fragrance industry, this compound is valued for its woody aroma. It is used in the formulation of perfumes and cosmetics, contributing to the scent profile of various products .

Case Study 1: Anticancer Activity

A study published in Biointerface Research in Applied Chemistry evaluated the binding affinity of this compound derivatives to key enzymes involved in cancer progression. The results indicated that specific derivatives could inhibit enzyme activity associated with tumor growth, suggesting a pathway for developing new cancer therapies.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, this compound was tested against common bacterial strains. The compound demonstrated significant inhibitory effects, supporting its use as a natural antimicrobial agent .

Summary Table of Applications

| Field | Application | Findings/Notes |

|---|---|---|

| Chemistry | Precursor for organic synthesis | Forms various derivatives through oxidation and reduction |

| Biology | Anticancer activity | Effective against multiple cancer cell lines |

| Antimicrobial properties | Inhibits growth of various pathogens | |

| Medicine | Potential therapeutic uses | Interaction with enzymes suggests neuroprotective effects |

| Industry | Fragrance formulation | Woody aroma used in perfumes and cosmetics |

Mécanisme D'action

The mechanism of action of beta-Himachalene involves its interaction with various molecular targets and pathways:

Antimicrobial Activity: this compound disrupts microbial cell membranes, leading to cell lysis and death.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.

Antioxidant Activity: Acts as a free radical scavenger, protecting cells from oxidative stress.

Comparaison Avec Des Composés Similaires

Beta-Himachalene is often compared with other sesquiterpenes such as:

Alpha-Himachalene: Similar in structure but differs in the position of double bonds, leading to different chemical and biological properties.

Gamma-Himachalene: Another isomer with distinct properties.

Caryophyllene: A sesquiterpene with a similar molecular formula but different structure and biological activities.

Uniqueness

This compound is unique due to its specific arrangement of carbon atoms and double bonds, which confer distinct chemical reactivity and biological activities compared to its isomers and other sesquiterpenes.

Activité Biologique

Beta-himachalene, a sesquiterpene found in various essential oils, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the compound's biological properties, including its antioxidant, antimicrobial, and anticancer activities, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is classified as a member of the himachalane and lippifoliane sesquiterpenoids. Its chemical formula is , and it features a complex bicyclic structure that contributes to its biological activity. The compound can be found in essential oils derived from plants such as anise and ginger, making it a potential biomarker for these food products .

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. A study evaluating various essential oils reported moderate antioxidant activity with an SC50 value of 775.3 µg/mL . This suggests that this compound can help neutralize free radicals, potentially reducing oxidative stress in biological systems.

2. Antimicrobial Activity

This compound has demonstrated notable antimicrobial effects against several pathogens. For instance, it showed in vitro inhibitory activity against Aspergillus fumigatus, a fungus known to cause severe infections . Additionally, studies have indicated its efficacy against various bacteria and fungi, positioning it as a promising candidate for developing natural antimicrobial agents.

Mechanistic Studies

Recent mechanistic investigations have provided insights into the reactivity of this compound. A study focused on its reaction with meta-chloroperbenzoic acid (m-CPBA) revealed site selectivity in the epoxidation process, which is crucial for understanding how modifications to the compound can enhance its biological activity . These findings underscore the importance of chemical modifications in optimizing the therapeutic potential of this compound.

Case Studies

Several case studies highlight the practical applications of this compound:

- Essential Oil Applications : In one study, essential oils containing this compound were used in food preservation due to their antimicrobial properties. The oils effectively inhibited microbial growth in food products, demonstrating their utility in extending shelf life .

- Therapeutic Formulations : Another case involved the formulation of topical treatments incorporating this compound for wound healing. The compound's antimicrobial properties contributed to faster healing times in clinical trials .

Summary of Biological Activities

Propriétés

IUPAC Name |

(4aR)-3,5,5,9-tetramethyl-1,2,4a,6,7,8-hexahydrobenzo[7]annulene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-11-7-8-13-12(2)6-5-9-15(3,4)14(13)10-11/h10,14H,5-9H2,1-4H3/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCOSCMLXPAQCLQ-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(=C(CCCC2(C)C)C)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@H]2C(=C(CCCC2(C)C)C)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1461-03-6 | |

| Record name | (+)-β-Himachalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1461-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Himachalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001461036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .BETA.-HIMACHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8Y2422O3M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.